Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)-
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Overview
Description
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido-pyrazinone core with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrido-Pyrazinone Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.
Introduction of Functional Groups: Subsequent steps involve the addition of the dimethylaminoethyl and phenylmethyl groups through reactions like alkylation or acylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can accelerate the reaction and improve efficiency.
Controlled Environment: Maintaining specific temperatures, pressures, and pH levels to ensure consistent results.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Functional groups can be substituted using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influencing signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido(2,3-b)pyrazin-3(4H)-one Derivatives: Compounds with similar core structures but different functional groups.
Other Heterocyclic Compounds: Such as quinolines, isoquinolines, and pyridines.
Uniqueness
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
117928-90-2 |
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Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-benzyl-4-[2-(dimethylamino)ethyl]pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C18H20N4O/c1-21(2)11-12-22-17-15(9-6-10-19-17)20-16(18(22)23)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3 |
InChI Key |
GZVFMAOGKWPLEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=C(C=CC=N2)N=C(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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